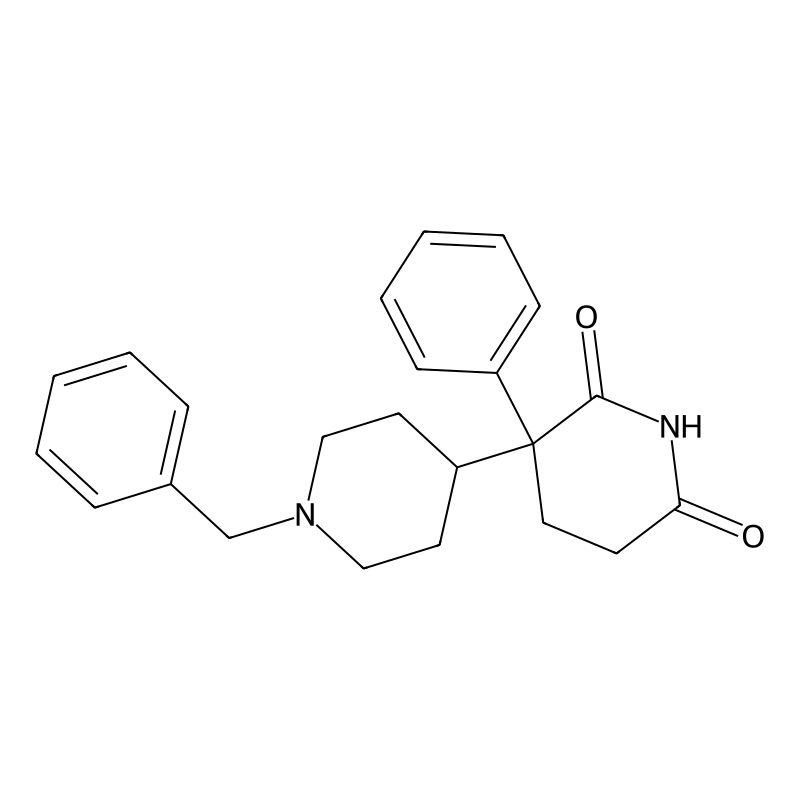

Benzetimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Benzetimide is a potent, centrally and peripherally acting muscarinic acetylcholine receptor (mAChR) antagonist. Structurally, it is a piperidine derivative that exists as a racemic mixture of two chemically stable enantiomers: the highly active (+)-enantiomer (dexetimide) and the virtually inactive (-)-enantiomer (levetimide). In laboratory and industrial procurement, benzetimide is primarily sourced as a stable stereochemical baseline for muscarinic receptor isolation, a reference standard for neuroleptic-induced parkinsonism drug development, and a precursor for synthesizing pure dexetimide or its radiolabeled analogs. Its extreme stereoselectivity and high tissue accumulation profile make it a specialized tool for differentiating specific receptor binding from non-specific tissue uptake, offering analytical capabilities that standard anticholinergics cannot match [1].

Research Fit

Substituting benzetimide with common benchmark anticholinergics like atropine or scopolamine fundamentally compromises stereospecific binding assays and chiral quality control workflows. While atropine is also a racemic mixture (D- and L-hyoscyamine), its enantiomers spontaneously interconvert in solution, making it impossible to use as a stable stereochemical control for isolating specific versus non-specific receptor binding [1]. Furthermore, benzetimide exhibits a significantly higher antagonistic potency and a uniquely slow washout rate compared to standard tropane alkaloids. Procuring the benzetimide racemate over pure dexetimide is also specifically required in analytical chemistry when a precise 1:1 internal control of active versus inactive isomers is needed to quantify unspecific binding in complex tissue matrices or to calibrate chiral chromatography columns [2].

Substitution Risk

References

- [1] Gray, J. A., Lüllmann, H., Mitchelson, F., & Reil, G. H. (1976). Stereoselective binding in cardiac tissue of the enantiomers of benzetimide, an antimuscarinic drug. British Journal of Pharmacology, 56(4), 485–490.

- [2] Venkatasai Life Sciences. Benzetimide Related Products and Reference Standards.

Extreme Stereoselectivity for Receptor Binding Control

The primary analytical value of benzetimide lies in the massive divergence in activity between its two stable enantiomers. The (+)-enantiomer (dexetimide) exhibits a pA2 value of 9.82, while the (-)-enantiomer (levetimide) has a pA2 of 6.0, representing a >6000-fold difference in antagonistic potency[1]. Because these enantiomers do not interconvert, the benzetimide racemate provides an ideal, built-in experimental control for subtracting non-specific binding (which is similar for both isomers) from specific muscarinic receptor binding.

| Evidence Dimension | Antagonistic potency (pA2) |

| Target Compound Data | pA2 = 9.82 for (+)-isomer; pA2 = 6.0 for (-)-isomer (>6000-fold difference) |

| Comparator Or Baseline | Atropine (enantiomers spontaneously interconvert, preventing stable stereoselective isolation) |

| Quantified Difference | >6000-fold difference in activity between stable enantiomers in the racemate. |

| Conditions | Guinea-pig atria, carbachol antagonism assay |

Procuring the stable racemate allows researchers to accurately isolate specific muscarinic receptor binding from non-specific background noise, a capability impossible with interconverting atropine.

Comparator: Levetimide pA₂ 6.0 (Ki 6.5 × 10⁻⁶ M)

High Tissue Accumulation and Prolonged Receptor Blockade

Benzetimide demonstrates unusually high tissue accumulation compared to standard anticholinergics, yielding tissue-to-medium (T/M) ratios between 10 and 50 at low concentrations (1.5 x 10^-9 M to 10^-6 M) [1]. Furthermore, the active component of benzetimide exhibits an extremely slow rate of uptake and washout, providing a much longer-lasting receptor blockade than equimolar concentrations of standard rapidly-equilibrating antagonists.

| Evidence Dimension | Tissue-to-medium (T/M) accumulation ratio |

| Target Compound Data | T/M ratio of 10 to 50 |

| Comparator Or Baseline | Standard rapidly-equilibrating antagonists |

| Quantified Difference | Unusually high accumulation driven by unspecific binding combined with slow active-isomer washout. |

| Conditions | Cardiac tissue (guinea-pig atria) concentration range 1.5 x 10^-9 M to 10^-6 M |

This prolonged blockade and high accumulation make benzetimide the preferred agent for long-duration in vivo models of neuroleptic-induced parkinsonism and sustained muscarinic antagonism.

Essential Baseline for Dexetimide Manufacturing and QA/QC

In pharmaceutical procurement, benzetimide (CAS 14051-33-3) is strictly required as a reference standard for the synthesis, purification, and quality control of the active drug dexetimide. It is used to calibrate chromatographic methods for enantiomeric resolution and to quantify non-pharmacopeial impurities, degradation products, and potential nitrosamine contaminants during active pharmaceutical ingredient (API) manufacturing [1].

| Evidence Dimension | Enantiomeric and impurity resolution |

| Target Compound Data | Provides exact 1:1 racemic baseline for chiral chromatography |

| Comparator Or Baseline | Pure dexetimide standard |

| Quantified Difference | Enables accurate calculation of enantiomeric excess (ee) and racemate degradation that a pure active standard cannot provide alone. |

| Conditions | HPLC/Chiral chromatography in API quality control |

Industrial buyers must procure the benzetimide racemate to validate the chiral purity and stability of downstream dexetimide products.

Stereospecific Muscarinic Receptor Isolation

Because its enantiomers are chemically stable and possess a >6000-fold difference in activity, benzetimide is the optimal ligand for isolating and characterizing muscarinic receptors in complex tissues (e.g., brain, smooth muscle). It allows researchers to definitively subtract non-specific binding, which is impossible with interconverting alternatives like atropine [1].

Chiral Chromatography and API Quality Control

Benzetimide is procured by pharmaceutical QA/QC laboratories as a critical reference standard. It is used to validate chiral separation methods, calculate enantiomeric excess, and identify process impurities during the commercial manufacturing of the active anticholinergic dexetimide [2].

Long-Duration In Vivo Anticholinergic Models

Due to its high tissue-to-medium accumulation ratio (10-50) and extremely slow washout kinetics, benzetimide is selected over standard rapidly-equilibrating antagonists for animal models requiring sustained, long-term muscarinic blockade, such as studies on neuroleptic-induced parkinsonism[1].

Application Fit Matrix

References

- [1] Gray, J. A., Lüllmann, H., Mitchelson, F., & Reil, G. H. (1976). Stereoselective binding in cardiac tissue of the enantiomers of benzetimide, an antimuscarinic drug. British Journal of Pharmacology, 56(4), 485–490.

- [2] Venkatasai Life Sciences. Benzetimide Related Products and Reference Standards.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Other CAS

5633-14-7

Wikipedia

Explore Compound Types